molecular formula C10H7NOS B14662023 4H-pyrano[2,3-g][1,3]benzothiazole CAS No. 42316-00-7

4H-pyrano[2,3-g][1,3]benzothiazole

Cat. No.: B14662023
CAS No.: 42316-00-7
M. Wt: 189.24 g/mol
InChI Key: QFDYQBBSFDAXKX-UHFFFAOYSA-N
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Description

4H-pyrano[2,3-g][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a pyran and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrano[2,3-g][1,3]benzothiazole typically involves multicomponent reactions. One common method includes the reaction of 2-aminothiophenol with aldehydes and active methylene compounds under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the pyrano and benzothiazole rings simultaneously .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or ionic liquids can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4H-pyrano[2,3-g][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4H-pyrano[2,3-g][1,3]benzothiazole exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 4H-pyrano[2,3-b]quinoline
  • 4H-pyrano[2,3-c]pyrazole
  • Benzoxazole derivatives

Comparison: 4H-pyrano[2,3-g][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

42316-00-7

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

4H-pyrano[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1-2,4-6H,3H2

InChI Key

QFDYQBBSFDAXKX-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=CC=CO2)C3=C1N=CS3

Origin of Product

United States

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